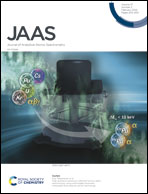Microwave digestion technique for the extraction of minerals from environmental marine sediments for analysis by inductively coupled plasma atomic emission spectrometry and atomic absorption spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9890400709
Abstract
A microwave digestion sample preparation technique for the determination of environmentally significant elements in marine sediments is discussed. Samples were digested with nitric and hydrochloric acids in unvented PFA vessels for periods of up to 20 min. The digestion time compared favourably with the 3 h required for a conventional hot-plate procedure. Recoveries of metals (using inductively coupled plasma atomic emission spectrometry and graphite furnace atomic absorption spectrometry) from an in-house reference sediment and National Research Council of Canada reference materials MESS-1 and BCSS-1 were comparable or superior to those attained by the conventional procedure (89–140%). Significant improvements in precision at the 95 and 99% confidence levels and a reduction in analytical blank levels were noted. Elements with the poorest precision by the conventional method showed the greatest improvement. Diluting the concentrated acids for digestion increased recoveries by 20–30%. The PFA vessels have been found to be resilient to repeated (>100) digestions of a wide variety of samples if properly annealed before use.
Recommended Literature
- [1] Dual-functional semiconductor-decorated upconversion hollow spheres for high efficiency dye-sensitized solar cells†
- [2] An ester-substituted polyfluorene derivative for light-emitting electrochemical cells: bright blue emission and its application in a host–guest system†
- [3] Back cover
- [4] Reducing toxic reactive carbonyl species in e-cigarette emissions: testing a harm-reduction strategy based on dicarbonyl trapping
- [5] Dilute and concentrated solutions of a heterocyclic polymer (BBB)
- [6] Design and application of diimine-based copper(i) complexes in photoredox catalysis†
- [7] A graphene oxide functionalized energetic coordination polymer possesses good thermostability, heat release and combustion catalytic performance for ammonium perchlorate†
- [8] Vertically oriented ReS2(1−x)Se2x nanosheet-formed porous arrays on SiO2/Si substrates for ultraviolet-visible photoelectric detection
- [9] Study of plasma coagulation induced by contact with calcium chloride solution
- [10] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†










